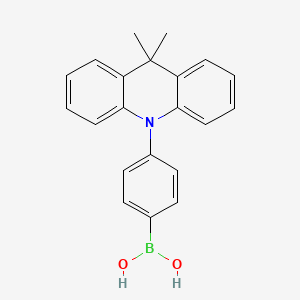

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid

描述

属性

分子式 |

C21H20BNO2 |

|---|---|

分子量 |

329.2 g/mol |

IUPAC 名称 |

[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid |

InChI |

InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3 |

InChI 键 |

MBTJJIPZMXCOMB-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O |

产品来源 |

United States |

准备方法

Suzuki–Miyaura Cross-Coupling of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine with Phenylboronic Acid

- Starting Materials : 4-bromo-9,9-dimethyl-9,10-dihydroacridine and phenylboronic acid.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

- Base : Sodium carbonate (Na2CO3) aqueous solution.

- Solvent : Degassed toluene and ethanol mixture.

- Conditions : Reflux under nitrogen atmosphere overnight.

- Workup : After cooling, solvent removal, and purification by silica gel column chromatography.

- Yield : Approximately 81% yield of 9,9-dimethyl-4-phenyl-9,10-dihydroacridine, a precursor to the boronic acid derivative.

Conversion to this compound

- The boronic acid functionality is introduced by further functionalization of the phenyl ring, often via lithiation or borylation reactions.

- In some protocols, the boronic acid is prepared by borylation of a halogenated intermediate using bis(pinacolato)diboron under palladium catalysis.

- Alternatively, the boronic acid can be obtained by hydrolysis of the corresponding boronate ester.

Representative Reaction Conditions from Literature

Research Findings and Notes

- The palladium-catalyzed Suzuki–Miyaura cross-coupling is the most reliable and widely used method for synthesizing this compound or its precursors.

- Reaction conditions typically involve inert atmosphere (nitrogen or argon), elevated temperatures (reflux or ~80–110 °C), and aqueous base to facilitate the coupling.

- Purification is commonly achieved by silica gel chromatography and recrystallization from solvents such as dichloromethane.

- The compound is stable and can be isolated as a white solid.

- Yields reported in literature range from 69% to 84% depending on the exact substrate and reaction conditions.

- The boronic acid is often used immediately in subsequent cross-coupling reactions to synthesize more complex molecules, such as acridine-based fluorophores or organic electronic materials.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

Reduction: Catalytic hydrogenation or other reducing agents.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

Oxidation: Formation of the corresponding phenol.

Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

科学研究应用

Chemistry

In organic synthesis, (4-(9,9-Dimethylacridin-10(9H

生物活性

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their diverse biological applications, including anticancer, antibacterial, and antiviral effects. This article explores the biological activity of this specific compound, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈BNO₂

- Molecular Weight : 295.15 g/mol

- CAS Number : 1092840-71-5

This compound features a boronic acid functional group attached to an acridine derivative, which is significant for its biological interactions.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties through various mechanisms. The incorporation of a boronic acid moiety can enhance the selectivity and efficacy of anticancer agents. For instance:

- Mechanism : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Case Study : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

Antibacterial Activity

The antibacterial properties of boronic acids are also notable. They can interfere with bacterial cell wall synthesis and disrupt metabolic processes.

- Mechanism : The boronic acid group can form reversible covalent bonds with diols in bacterial enzymes, inhibiting their activity.

- Research Findings : Studies have demonstrated that derivatives of boronic acids possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Emerging research suggests that certain boronic acids may also exhibit antiviral properties.

- Mechanism : These compounds can inhibit viral replication by targeting viral proteases or polymerases.

- Evidence : A study highlighted the potential of boronic acid derivatives in inhibiting the replication of specific viruses, although further research is needed to confirm these effects for this compound specifically .

Table of Biological Activities

相似化合物的比较

Structural and Physical Properties

Key Observations :

Photophysical and Electronic Properties

*Estimated based on analogous acridine derivatives like 3ACR-TRZ.

Key Observations :

Key Observations :

- The dimethylacridine group may enhance cell permeability compared to precipitating compounds like pyren-1-yl boronic acid.

常见问题

Q. What are the established synthetic routes for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid?

The compound is typically synthesized via Buchwald–Hartwig coupling between 4-bromo-substituted aromatic precursors (e.g., 4-bromo-2-hydroxybenzoic acid) and dimethylacridine derivatives. Key steps include:

- Palladium-based catalysis (e.g., Pd(OAc)₂ or XPhos Pd G3) .

- Purification via silica gel column chromatography and validation by H/C NMR . Alternative routes involve Suzuki-Miyaura coupling with boronic acid intermediates, requiring precise control of ligand-to-metal ratios and reaction temperatures (e.g., 80–100°C under inert atmosphere) .

Q. What characterization methods are critical for structural validation?

- NMR Spectroscopy : H NMR confirms acridine proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and boronic acid B–OH signals (δ ~6–8 ppm, broad). C NMR verifies quaternary carbons in the acridine core .

- LCMS/HPLC : LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) assess purity and fragmentation patterns .

Q. How is this compound applied in chemiluminescent materials?

The acridine moiety enables aggregation-induced emission (AIE) , making it suitable for high-contrast chemiluminescent probes. Applications include:

- Functionalization with hydroxyl groups (e.g., DMAC-HBA derivatives) for base-sensitive emitters in bioimaging .

- Integration into electroluminescent devices via vapor deposition, achieving green emission with quantum efficiency >1% .

Advanced Research Questions

Q. How can Buchwald–Hartwig coupling conditions be optimized for higher yields?

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3 vs. Pd₂(dba)₃) and ligands (e.g., SPhos vs. RuPhos) to reduce steric hindrance from the dimethylacridine group .

- Solvent/Base Systems : Compare toluene/DMF mixtures with K₃PO₄ vs. Cs₂CO₃ to enhance solubility of boronic acid intermediates .

- Temperature Gradients : Conduct reactions at 90–110°C to balance reaction rate and decomposition risks .

Q. How should researchers address contradictory spectroscopic data during synthesis?

- Case Study : If NMR signals deviate from expected patterns (e.g., missing acridine protons), consider:

Q. What role does this compound play in covalent organic frameworks (COFs) with dual linkages?

The boronic acid group enables dynamic covalent chemistry for COF assembly:

- Dual Linkage Design : Combine boronate ester formation (B–O) with imine bonds (C=N) for heteroporous structures. For example, ADTB-COF uses trifunctional monomers to create dual-pore systems with surface areas >500 m²/g .

- Microporosity Control : Adjust monomer symmetry (e.g., low-symmetry dimethylacridine units) to tune pore size for gas adsorption (e.g., C₃H₈/CH₄ selectivity) .

Q. What challenges arise when integrating this compound into organic electroluminescent devices?

- Charge Injection Barriers : The dimethylacridine group’s HOMO level (~-5.2 eV) may misalign with indium-tin-oxide (ITO) anodes (-4.7 eV), requiring interfacial layers (e.g., PEDOT:PSS) for hole injection .

- Thermal Stability : Monitor decomposition temperatures (TGA >300°C) to ensure compatibility with vapor deposition processes .

Methodological Notes

- Synthesis Troubleshooting : If yields drop below 50%, re-examine boronic acid protection (e.g., pinacol ester stabilization) and inert atmosphere integrity .

- Advanced Analytics : Use 2D conductance histograms (e.g., under 100–200 mV bias) to study single-molecule junction behavior for organic electronics applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。